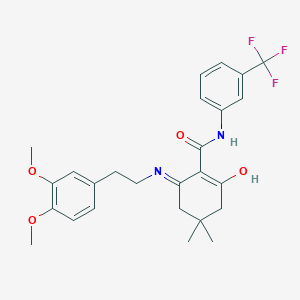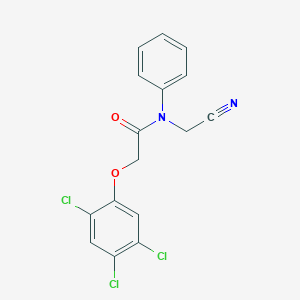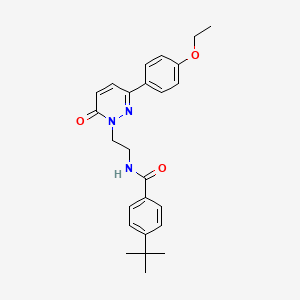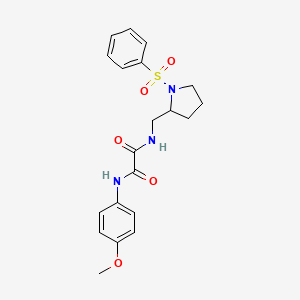![molecular formula C17H14N6O3 B2863532 5-(5-Morpholino-2-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 866018-59-9](/img/structure/B2863532.png)
5-(5-Morpholino-2-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(5-Morpholino-2-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound . It has a molecular weight of 350.34 . The IUPAC name for this compound is 5-(5-morpholino-2-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been identified as strategic for optical applications due to their simpler and greener synthetic methodology . The synthesis process involves the use of electron-donating groups (EDGs) at position 7 on the fused ring, which improves both the absorption and emission behaviors .Molecular Structure Analysis
The InChI code for this compound is 1S/C17H14N6O3/c18-10-12-11-19-22-4-3-15(20-17(12)22)14-9-13(1-2-16(14)23(24)25)21-5-7-26-8-6-21/h1-4,9,11H,5-8H2 . The dipole moment changes (Δμ) in these compounds were calculated to be 10.3, 12.8, and 19.0 D .Physical And Chemical Properties Analysis
The compound has a molecular weight of 350.34 . It is stored at a temperature of 28 C .科学的研究の応用
Fluorescent Probes for Bioimaging
This compound belongs to the family of pyrazolo[1,5-a]pyrimidines, which are identified as strategic compounds for optical applications. They exhibit tunable photophysical properties, making them suitable for use as fluorescent probes in bioimaging . These probes can help in studying the dynamics of intracellular processes and are crucial in understanding cellular functions at a molecular level.
Chemosensors
Due to their fluorescent properties, these compounds can be designed as chemosensors. Chemosensors are molecules that can detect specific ions or molecules, leading to a measurable signal, usually a change in fluorescence. This application is significant in environmental monitoring and diagnostics .
Organic Light-Emitting Devices (OLEDs)
The pyrazolo[1,5-a]pyrimidines-based fluorophores can be used in the development of OLEDs. Their solid-state emission intensities and stability make them comparable to commercial probes, which are essential for creating efficient and durable OLEDs .
Anticancer Research
Pyrimidine derivatives, including those related to our compound of interest, have shown promise in anticancer research. They are part of a class of compounds that can act as inhibitors of enzymes like CDK, which are involved in cell cycle regulation. This makes them potential candidates for developing new anticancer therapies .
Synthetic Methodology Development
The simpler and greener synthetic methodologies of these compounds, as compared to other fluorophores, highlight their importance in the field of synthetic chemistry. They offer a more sustainable approach to synthesizing complex molecules .
Photobleaching Performance
In studies, these compounds have demonstrated good photobleaching performance, which is crucial for long-term imaging applications. This property ensures that the fluorescent signal remains stable over time, which is vital for continuous monitoring in scientific experiments .
Drug Design and Discovery
The structural diversity and the presence of heteroatoms in the pyrazolo[1,5-a]pyrimidines make them potential chelating agents for ions. This feature is beneficial in the design and discovery of new drugs, especially those that require binding to specific metal ions .
Material Science
Lastly, the electronic structure analysis based on DFT and TD-DFT calculations of these compounds provides insights into their optical properties. This information is valuable in material science, where these compounds can be used to develop materials with desired photophysical characteristics .
将来の方向性
特性
IUPAC Name |
5-(5-morpholin-4-yl-2-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O3/c18-10-12-11-19-22-4-3-15(20-17(12)22)14-9-13(1-2-16(14)23(24)25)21-5-7-26-8-6-21/h1-4,9,11H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILCPVWZWZOWMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])C3=NC4=C(C=NN4C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetate](/img/structure/B2863450.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[3-(3,5-dimethylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/no-structure.png)
![(Z)-3-[5-Chloro-1-[(4-chlorophenyl)methyl]-3-methylpyrazol-4-yl]-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2863457.png)
![1-[(E)-2-Phenylethenyl]sulfonyl-2,3-dihydropyrido[2,3-b][1,4]oxazine](/img/structure/B2863458.png)
![1-((3-fluorobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2863459.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2863464.png)
![5-[4-(morpholin-4-ylsulfonyl)phenyl]-N-(3-phenylpropyl)-1,3,4-oxadiazole-2-carboxamide](/img/structure/B2863465.png)
![2,4-Dimethyl-6-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2863467.png)


